molecular formula C14H22ClNO2 B7889832 Bzl,ME-D-val-ome hcl

Bzl,ME-D-val-ome hcl

Cat. No.: B7889832
M. Wt: 271.78 g/mol
InChI Key: GSDDQUTUNQLSSW-BTQNPOSSSA-N
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Description

Bzl,ME-D-val-ome hcl: , also known as N-Benzyl-N-methyl-D-valine methyl ester hydrochloride, is a chemical compound with the molecular formula C14H21NO2.ClH. It is a derivative of valine, an essential amino acid, and is commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bzl,ME-D-val-ome hcl typically involves the reaction of methyl D-valinate hydrochloride with benzaldehyde in the presence of sodium cyanoborohydride as a reducing agent. The reaction is carried out in methanol at room temperature, yielding the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bzl,ME-D-val-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Bzl,ME-D-val-ome hcl is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a valuable tool in biochemical assays and structural biology studies .

Medicine: The compound is explored for its potential therapeutic applications, including the development of novel drugs and drug delivery systems. Its derivatives have shown promise in targeting specific molecular pathways involved in various diseases .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Bzl,ME-D-val-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and function. Additionally, it can interact with cell surface receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl): This compound is structurally similar to Bzl,ME-D-val-ome hcl but lacks the benzyl group.

    N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: Another similar compound with a methionine backbone instead of valine.

Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which enhance its chemical reactivity and versatility. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDDQUTUNQLSSW-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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